molecular formula C18H18N4O3S B4418146 N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide

N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide

Cat. No.: B4418146
M. Wt: 370.4 g/mol
InChI Key: ZECGOIGTEHEYOP-UNOMPAQXSA-N
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Description

N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, an oxadiazole ring, and a dimethylamino group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxadiazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Addition of the Dimethylamino Group: The final step involves the condensation of the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the oxadiazole ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, amines.

    Substitution: Substituted sulfonamides, thiol derivatives.

Scientific Research Applications

N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis, leading to its antimicrobial effects.

    Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide
  • **N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide
  • **N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-iodophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide

Uniqueness

N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-8-10-14(11-9-13)17-20-21-18(25-17)15-6-4-5-7-16(15)26(23,24)19-12-22(2)3/h4-12H,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGOIGTEHEYOP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)/N=C\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-N'-[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmethanimidamide

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